molecular formula C14H16N2O4 B1323337 4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid CAS No. 885266-66-0

4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid

Cat. No.: B1323337
CAS No.: 885266-66-0
M. Wt: 276.29 g/mol
InChI Key: QBNHICJNKZTOJB-UHFFFAOYSA-N
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Description

4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological activities. This compound is particularly interesting because it contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid typically involves the protection of the amino group of indole-3-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection of the amino group.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Various oxidized indole derivatives.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Free amines after Boc deprotection.

Scientific Research Applications

4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid is unique due to its indole core, which imparts specific biological activities and chemical reactivity. The presence of the Boc group further enhances its utility in organic synthesis by providing a stable, yet easily removable, protecting group for the amino functionality.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-10-6-4-5-9-11(10)8(7-15-9)12(17)18/h4-7,15H,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNHICJNKZTOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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